molecular formula C11H14O6S B13851851 2-Ethoxy-4-ethoxysulfonylbenzoic Acid

2-Ethoxy-4-ethoxysulfonylbenzoic Acid

Cat. No.: B13851851
M. Wt: 274.29 g/mol
InChI Key: CERVKHRNONIMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-ethoxysulfonylbenzoic Acid is an organic compound with the molecular formula C11H14O6S. It is a benzoic acid derivative characterized by the presence of ethoxy and ethoxysulfonyl groups attached to the benzene ring. This compound is utilized in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-ethoxysulfonylbenzoic Acid typically involves the ethoxylation of 4-sulfonylbenzoic acidThe reaction mixture is then purified through crystallization or distillation to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the use of advanced catalysts and optimized reaction conditions to achieve efficient ethoxylation .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-ethoxysulfonylbenzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) in ethanol.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acids.

Scientific Research Applications

2-Ethoxy-4-ethoxysulfonylbenzoic Acid finds applications in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-ethoxysulfonylbenzoic Acid involves its interaction with specific molecular targets. The ethoxysulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial actions. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with enzyme-substrate interactions .

Comparison with Similar Compounds

    4-Ethoxysulfonylbenzoic Acid: Lacks the additional ethoxy group, making it less versatile in certain reactions.

    2-Methoxy-4-ethoxysulfonylbenzoic Acid: Contains a methoxy group instead of an ethoxy group, leading to different chemical properties and reactivity.

Uniqueness: 2-Ethoxy-4-ethoxysulfonylbenzoic Acid is unique due to the presence of both ethoxy and ethoxysulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H14O6S

Molecular Weight

274.29 g/mol

IUPAC Name

2-ethoxy-5-ethoxysulfonylbenzoic acid

InChI

InChI=1S/C11H14O6S/c1-3-16-10-6-5-8(7-9(10)11(12)13)18(14,15)17-4-2/h5-7H,3-4H2,1-2H3,(H,12,13)

InChI Key

CERVKHRNONIMKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)OCC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.